molecular formula C15H18O4 B14255098 Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate CAS No. 227619-98-9

Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate

Cat. No.: B14255098
CAS No.: 227619-98-9
M. Wt: 262.30 g/mol
InChI Key: XHNGZEZSDUDVKR-UHFFFAOYSA-N
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Description

Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate is a synthetic organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and an ethyl acetate moiety attached to an indene backbone.

Preparation Methods

The synthesis of Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate typically involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 1-hydroxy-6-methoxy-2-methyl-1H-indene.

    Esterification: The hydroxy group of the indene derivative is esterified with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl (1-hydroxy-6-methoxy-2-methyl-1H-inden-3-yl)acetate can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share a similar indene backbone and exhibit diverse biological activities.

    Ethyl Acetate Derivatives: Compounds with an ethyl acetate moiety may have similar chemical reactivity and applications.

    Methoxy-Substituted Indenes: These compounds have a methoxy group attached to the indene ring and may exhibit similar chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

227619-98-9

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-(3-hydroxy-5-methoxy-2-methyl-3H-inden-1-yl)acetate

InChI

InChI=1S/C15H18O4/c1-4-19-14(16)8-12-9(2)15(17)13-7-10(18-3)5-6-11(12)13/h5-7,15,17H,4,8H2,1-3H3

InChI Key

XHNGZEZSDUDVKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(C2=C1C=CC(=C2)OC)O)C

Origin of Product

United States

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